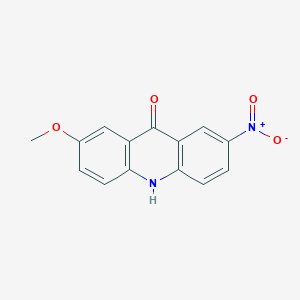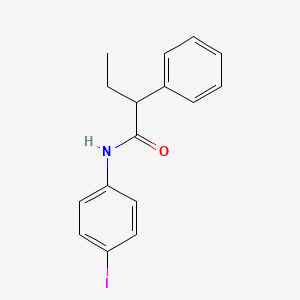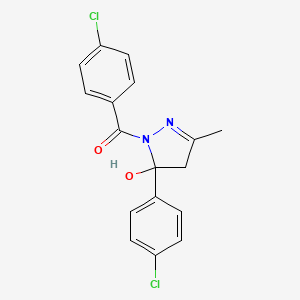![molecular formula C23H24N2O4S B5022247 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide, also known as MPSPG, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
作用機序
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide inhibits PTP1B by binding to its active site and preventing its dephosphorylation activity. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, which are key components of the insulin signaling pathway. The inhibition of PTP1B by this compound also leads to a decrease in the expression of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of PTP1B. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose homeostasis by increasing the phosphorylation of IRS-1 and Akt. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which are likely mediated by its inhibition of PTP1B.
実験室実験の利点と制限
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments, including its potent inhibitory effect on PTP1B, its specificity for PTP1B over other protein tyrosine phosphatases, and its low toxicity. However, this compound also has some limitations, including its low solubility in aqueous solutions and its relatively high cost.
将来の方向性
There are several future directions for the research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide. One direction is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of this compound in more detail, and the development of new therapeutics based on these properties. Finally, the use of this compound in clinical trials for the treatment of diabetes and other metabolic disorders should be explored.
合成法
The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with phenylalanine, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal. The overall yield of the synthesis is around 30%.
科学的研究の応用
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has been extensively used in scientific research for its potent inhibitory effect on PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
特性
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(20-10-6-3-7-11-20)18-23(26)24-17-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDALRRFDVGXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]isonicotinohydrazide](/img/structure/B5022183.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)
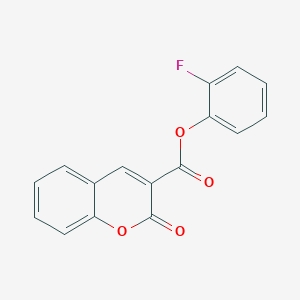
![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5022239.png)
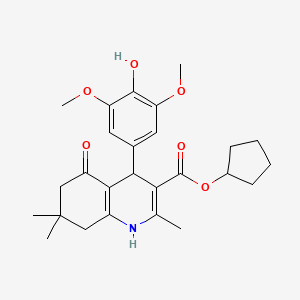
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
